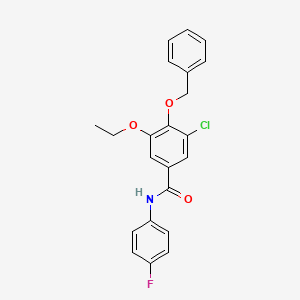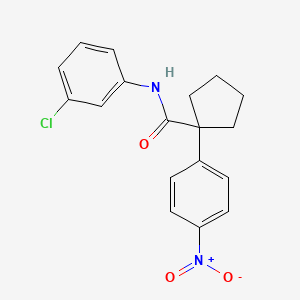
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide
Overview
Description
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide, also known as CPCCOEt, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of cyclopentanecarboxamides and has been found to have a variety of applications in the field of neuroscience.
Mechanism of Action
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide acts as a competitive antagonist of mGluR1. It binds to the receptor and prevents the binding of the endogenous ligand glutamate. This results in the inhibition of the downstream signaling pathways that are activated by mGluR1.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate in the hippocampus, which is a region of the brain involved in learning and memory. N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has also been found to reduce the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several advantages as a research tool. It is a selective antagonist of mGluR1, which allows for the specific targeting of this receptor. N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide. It has been found to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide. One area of interest is the role of mGluR1 in neurological disorders such as Alzheimer's disease and schizophrenia. N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide could be used as a tool to study the function of this receptor in these diseases. Another area of interest is the development of more selective antagonists of mGluR1, which could improve the specificity of experimental results. Finally, N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide could be used in the development of new drugs that target mGluR1 for the treatment of neurological disorders.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been extensively used in scientific research to study the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has been found to be a selective antagonist of mGluR1, which makes it an important tool in studying the function of this receptor.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-4-3-5-15(12-14)20-17(22)18(10-1-2-11-18)13-6-8-16(9-7-13)21(23)24/h3-9,12H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJRXRHTKSZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-5-phenyl-2H-tetrazole](/img/structure/B3502726.png)
![ethyl 4-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3502730.png)
![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3502736.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B3502739.png)
![N-(2-fluorophenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3502740.png)
![N-(tert-butyl)-2-(5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B3502745.png)
![ethyl 4-({[4-(1H-tetrazol-1-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B3502751.png)
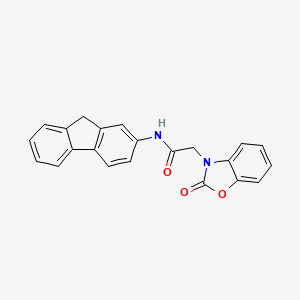
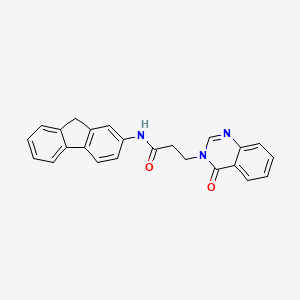

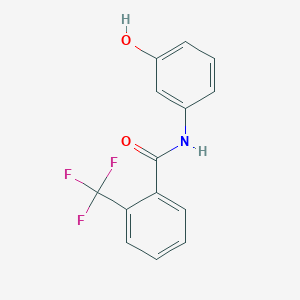
![3-chloro-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3502810.png)
